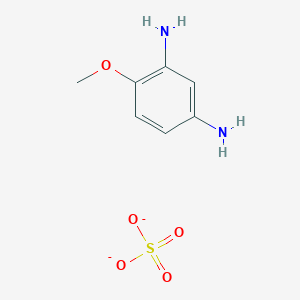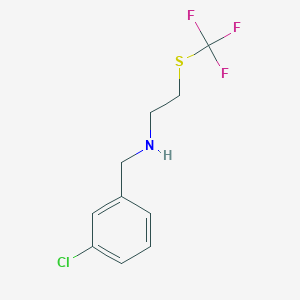
(R)-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine is a chiral amine compound featuring a benzofuran ring substituted with a fluorine atom. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chiral Amine Formation: The chiral amine can be introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The fluorine atom or other substituents on the benzofuran ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products will depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Biology
Biological Activity: Investigated for potential pharmacological effects, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a lead compound or intermediate in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chlorobenzofuran-7-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
®-1-(3-Bromobenzofuran-7-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(1R)-1-(3-fluoro-1-benzofuran-7-yl)ethanamine |
InChI |
InChI=1S/C10H10FNO/c1-6(12)7-3-2-4-8-9(11)5-13-10(7)8/h2-6H,12H2,1H3/t6-/m1/s1 |
InChI Key |
WYEIFPLNLAIJCO-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1OC=C2F)N |
Canonical SMILES |
CC(C1=CC=CC2=C1OC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


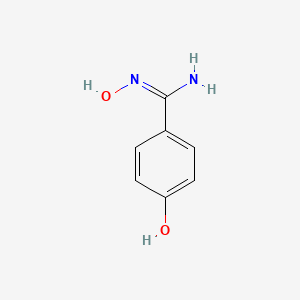
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
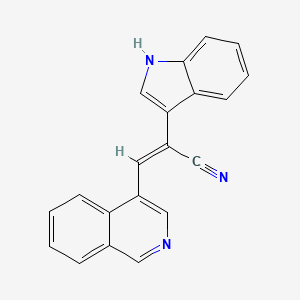
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
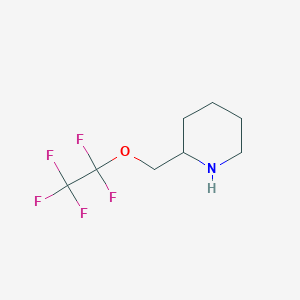
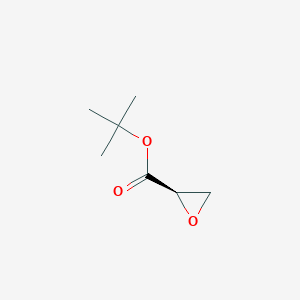
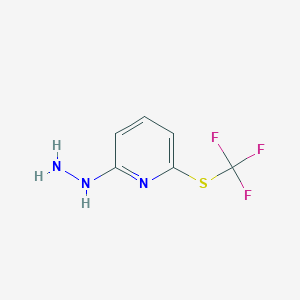
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)

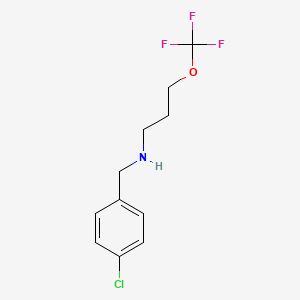
![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)
